molecular formula C20H22ClN3O2S B410526 1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA

1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA

Cat. No.: B410526
M. Wt: 403.9g/mol
InChI Key: OUHYVMRLNNJJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea is a compound that belongs to the class of acyl thioureas. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine. The presence of both acyl and thiourea groups in the molecule provides it with unique reactivity and binding properties, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea typically involves the reaction of 3-chloro-4-(1-piperidinyl)aniline with 2-methoxybenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or chromatography techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development and as a pharmacological tool in biomedical research.

    Industry: It is used in the development of sensors, corrosion inhibitors, and molecular electronics.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its thiourea group, forming stable complexes. These complexes can interact with biological molecules, such as enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea can be compared with other acyl thioureas, such as:

  • N-(5-chloro-2-methoxybenzoyl)-N’-[3-chloro-4-(1-piperidinyl)phenyl]thiourea
  • N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)thiourea

These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of substituents in N-[3-chloro-4-(1-piperidinyl)phenyl]-N’-(2-methoxybenzoyl)thiourea provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H22ClN3O2S

Molecular Weight

403.9g/mol

IUPAC Name

N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-2-methoxybenzamide

InChI

InChI=1S/C20H22ClN3O2S/c1-26-18-8-4-3-7-15(18)19(25)23-20(27)22-14-9-10-17(16(21)13-14)24-11-5-2-6-12-24/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H2,22,23,25,27)

InChI Key

OUHYVMRLNNJJMN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.